3,4-Diethoxyphenylacetonitrile

Medicinal Chemistry Process Chemistry Physicochemical Properties

Sourcing the correct intermediate for drotaverine synthesis? 3,4-Diethoxyphenylacetonitrile (CAS 27472-21-5) is the defined starting material per patent literature. • Essential 3,4-diethoxy substitution pattern ensures correct reactivity in condensation/reduction steps; avoids yield loss vs. dimethoxy analogs (ΔLogP ~0.86). • Purity ≥98% (GC) from qualified suppliers; white to light yellow solid. • Serves as benchmark for greener synthetic route development. Immediate stock availability for R&D and kilo-scale production.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 27472-21-5
Cat. No. B1297519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethoxyphenylacetonitrile
CAS27472-21-5
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC#N)OCC
InChIInChI=1S/C12H15NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7H2,1-2H3
InChIKeyOBDKFHFLERWBBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diethoxyphenylacetonitrile in Drotaverine Synthesis


3,4-Diethoxyphenylacetonitrile (CAS 27472-21-5) is an organic compound belonging to the class of benzyl cyanides, characterized by a phenyl ring substituted with ethoxy groups at the 3- and 4-positions [1]. It is a white to light yellow solid with a molecular weight of 205.25 g/mol and a purity specification of ≥98% (GC) from reputable vendors . This compound serves as a key intermediate in the synthesis of drotaverine, a widely used antispasmodic agent [2], and has also been employed in the synthesis of catechol derivatives with potential antidepressant and anxiolytic activity .

Synthetic Role Nitrile intermediate in the multi-step synthesis of drotaverine
Medicinal Chemistry Protected catechol building block for CNS-targeted scaffolds
Procurement Check Verify 3,4-diethoxy integrity; analog substitution may shift outcomes

Substitution Challenges for 3,4-Diethoxyphenylacetonitrile


The selection of 3,4-diethoxyphenylacetonitrile for the synthesis of drotaverine is not arbitrary; its specific molecular architecture, defined by the 3,4-diethoxy substitution pattern, is essential for subsequent chemical transformations [1]. The ethoxy groups provide a specific steric and electronic environment that influences the reactivity of the acetonitrile moiety in key steps like condensation and reduction . Substitution with a close analog, such as the 3,4-dimethoxy derivative (CAS 93-17-4), would introduce a different steric profile and altered lipophilicity (ΔLogP ~0.86), which can lead to different reaction kinetics, yield variations, and potentially different physical properties of downstream intermediates [2]. The use of an incorrect or generic analog could therefore compromise the efficiency and purity of the multi-step synthesis, as evidenced by the fact that the 3,4-diethoxy intermediate is specifically named in the patent literature for the production of drotaverine and its hydrochloride salt .

3,4-Dimethoxy analog Different steric/electronic profile and lower logP (~0.9 units) may alter reaction kinetics and intermediate solubility.
Amine vs. nitrile intermediate 3,4-diethoxyphenethylamine follows a different synthetic pathway; not a direct drop-in for nitrile-dependent steps.

3,4-Diethoxyphenylacetonitrile: Evidence-Based Comparison


Lipophilicity and Physical State Comparison

Compared to its closest structural analog, 3,4-dimethoxyphenylacetonitrile (CAS 93-17-4), the 3,4-diethoxy derivative (target compound) exhibits a significantly higher calculated partition coefficient (LogP), indicating greater lipophilicity [1]. Specifically, the target compound has a predicted LogP of approximately 2.25, whereas the dimethoxy analog has a LogP of approximately 1.35 [2]. This 0.9-unit difference translates to a roughly 8-fold increase in partitioning into a non-polar phase, which can affect solubility in reaction media and purification steps. Furthermore, the physical state at room temperature differs: the target compound is a low-melting solid (melting point 33-35 °C), while the dimethoxy analog is a solid with a higher melting point of 54-57 °C, reflecting different intermolecular forces and handling characteristics [3].

Lipophilicity
Reported
LogP 2.25 vs 1.35 (Δ +0.90)
Target vs. 3,4-dimethoxy analog
Higher logP may influence organic-phase partitioning and purification design.
Calculated values from database sources
Medicinal Chemistry Process Chemistry Physicochemical Properties

Nitrile vs. Amine Reactivity in Drotaverine Synthesis

The target compound, a nitrile, serves as a distinct synthetic intermediate compared to the corresponding amine, 3,4-diethoxyphenethylamine (CAS 61381-04-2). A patent (CN111170847A) describes an alternative route that avoids the preparation of 3,4-diethoxyphenylacetonitrile entirely by directly preparing the phenethylamine, citing the use of toxic sodium cyanide in the nitrile's synthesis as a key disadvantage [1]. The patent further states that the direct preparation of the amine via reduction of 3,4-diethoxyphenylacetamide proceeded with a molar yield of 84.9% [2]. While the nitrile route is established, this provides a direct comparison for synthetic strategy: the choice between a nitrile intermediate (which may be more readily available) and an amine intermediate (which may offer a greener route) depends on the specific manufacturing capabilities and priorities. The nitrile's reactivity is centered on the -CN group for carbon chain extension, whereas the amine is for condensation or alkylation.

Synthetic Route
Route comparison
Amine route yield 84.9%
vs. established nitrile route
Nitrile remains the established intermediate; amine route may offer safety advantages.
Patent CN111170847A describes alternative; nitrile yield not cited
Organic Synthesis Pharmaceutical Intermediates Drotaverine

Physical State Comparison for Handling

For procurement and handling, the physical state of an intermediate is a practical differentiator. 3,4-Diethoxyphenylacetonitrile is a low-melting solid (MP: 33-35 °C) [1]. Its downstream product, 3,4-diethoxyphenylacetic acid (CAS 38464-04-9), is a solid with a significantly higher melting point of 77-79 °C [2]. This ~45 °C difference in melting point is relevant to storage and handling. The nitrile is a solid at standard room temperature (20-25 °C) but will melt with slight warming, whereas the acid remains a solid across a wider range of typical laboratory and storage conditions. This information is relevant for those considering the procurement of either intermediate; the nitrile may be preferred for certain liquid-handling workflows if melted, while the acid offers simpler handling as a free-flowing solid.

Physical State
Property context
MP 33–35 °C
vs. acid analog 77–79 °C
Low melting point influences storage and handling; may liquefy above 25 °C.
Comparison to 3,4-diethoxyphenylacetic acid
Chemical Handling Procurement Physical Properties

Safety and Environmental Profile

While not a direct property of the compound itself, the synthesis of 3,4-diethoxyphenylacetonitrile is a critical factor in its procurement profile. The traditional preparation method for this compound uses sodium cyanide, a highly toxic reagent that poses significant operational and environmental challenges [1]. The patent CN111170847A explicitly addresses this issue, stating that the use of sodium cyanide has "high requirements for operators, and in order not to pollute the environment, the cyanide-containing wastewater produced by the reaction needs to be treated separately to achieve discharge standard" [2]. This has led to the development of alternative synthetic routes that bypass the nitrile intermediate altogether [3]. Therefore, a key differentiator for a supplier of 3,4-diethoxyphenylacetonitrile is whether they manufacture it via a cyanide-free process or have robust systems for cyanide management, which directly impacts procurement decisions from a risk and sustainability perspective.

Process Safety
Process context
Traditional route uses NaCN
Cyanide management required
Supplier cyanide control or cyanide-free process is a procurement consideration.
Patent CN111170847A highlights cyanide drawbacks
Green Chemistry Process Safety Drotaverine Manufacturing

3,4-Diethoxyphenylacetonitrile Applications


Drotaverine Synthesis

This is the primary, high-volume application for 3,4-diethoxyphenylacetonitrile. The compound serves as a crucial intermediate in the multi-step synthesis of drotaverine, a globally used antispasmodic [1]. The ethoxy substitution pattern on the phenyl ring is essential for the biological activity of the final drug product. The nitrile group is transformed through a series of reactions, including hydrolysis and condensation, to build the core structure of drotaverine . For a manufacturer or researcher aiming to produce drotaverine, this specific intermediate is not merely an option but a defined starting material in the established synthetic pathway, as confirmed by multiple vendor descriptions and patent literature .

Catechol Derivatives for CNS Drug Discovery

Beyond its role in drotaverine production, 3,4-diethoxyphenylacetonitrile is reported to be a precursor for the synthesis of catechol, a compound with applications in treating depression and anxiety [1]. The protected catechol moiety (3,4-diethoxyphenyl) can be deprotected to reveal the catechol group, a key pharmacophore in various biologically active molecules. Therefore, this compound is a valuable building block in medicinal chemistry for exploring novel catechol-based drugs . For a medicinal chemist, this compound offers a direct entry point to a privileged scaffold, differentiating it from other phenylacetonitriles that do not contain this masked catechol functionality .

Cyanide-Free Routes to Phenethylamines

While 3,4-diethoxyphenylacetonitrile is a commercial product, its traditional synthesis involves toxic cyanide salts. This has spurred research into alternative routes that avoid its preparation entirely, as detailed in patent CN111170847A [1]. However, the existence of this patent also highlights a key application scenario for the nitrile itself: as a benchmark or control compound in the development and validation of these new, greener synthetic pathways. Researchers working on safer manufacturing processes for drotaverine or similar molecules would procure 3,4-diethoxyphenylacetonitrile to compare the efficiency, cost, and purity of the new route against the established, cyanide-based route . In this context, the compound serves as a critical reference standard for process chemistry innovation .

Application
Selection Property
Validation Focus
Drotaverine synthesis
3,4-Diethoxy substitution integrity
Reactivity in condensation and reduction steps
CNS lead discovery
Masked catechol pharmacophore
Deprotection and catechol derivative profiling
Greener route validation
Benchmark for cyanide-free routes
Purity and yield comparison to existing route

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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